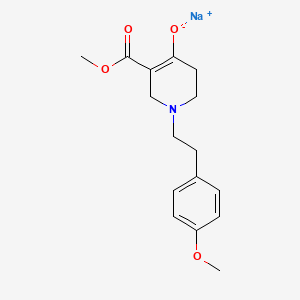

Sodium methyl 1,2,5,6-tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-4-oxidonicotinate

Description

Structural Characterization of Sodium Methyl 1,2,5,6-Tetrahydro-1-(2-(4-Methoxyphenyl)ethyl)-4-Oxidonicotinate

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium;5-methoxycarbonyl-1-[2-(4-methoxyphenyl)ethyl]-3,6-dihydro-2H-pyridin-4-olate , as computed by Lexichem TK 2.7.0. This nomenclature reflects the compound’s core structure:

- A 3,6-dihydro-2H-pyridin-4-olate ring system, indicating a partially unsaturated six-membered nitrogen-containing ring with an oxygen atom at position 4.

- A 2-(4-methoxyphenyl)ethyl substituent at position 1, comprising a phenethyl group with a methoxy moiety para to the ethyl linkage.

- A methoxycarbonyl group (COOCH₃) at position 5.

The systematic name aligns with the compound’s SMILES notation:COC1=CC=C(C=C1)CCN2CCC(=C(C2)C(=O)OC)[O-].[Na+], which explicitly defines the connectivity of atoms and functional groups.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₂₀NNaO₄ (Table 1) confirms the presence of 16 carbon atoms, 20 hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sodium atom. The molecular weight of 313.32 g/mol is derived from the sum of atomic masses:

- Carbon (12.01 × 16 = 192.16 g/mol)

- Hydrogen (1.008 × 20 = 20.16 g/mol)

- Nitrogen (14.01 g/mol)

- Oxygen (16.00 × 4 = 64.00 g/mol)

- Sodium (22.99 g/mol)

Table 1: Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀NNaO₄ |

| Molecular Weight | 313.32 g/mol |

| CAS Registry Number | 84946-11-2 |

| EC Number | 284-614-6 |

The sodium cation counterion balances the negative charge on the pyridin-4-olate ring, stabilizing the structure.

Crystallographic and Conformational Studies

While crystallographic data for this compound are not explicitly reported in the literature, conformational analysis can be inferred from its InChI key (CPZCCTFNMNIGLI-UHFFFAOYSA-M). The structure features:

- A boat conformation in the 3,6-dihydro-2H-pyridin-4-olate ring due to partial saturation at positions 3 and 6.

- Planar geometry in the 4-methoxyphenyl group, stabilized by resonance between the methoxy oxygen and aromatic π-system.

- Torsional strain between the ethyl linkage and pyridin-4-olate ring, likely influencing reactivity.

Computational modeling using density functional theory (DFT) could further elucidate preferred conformers and intramolecular hydrogen bonding.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Features

The compound’s NMR spectrum (Table 2) would exhibit distinct signals corresponding to its unique substituents:

- ¹H NMR :

- A singlet at δ 3.70–3.85 ppm for the methoxy groups (OCH₃).

- Multiplet signals between δ 6.80–7.25 ppm for aromatic protons on the 4-methoxyphenyl ring.

- Allylic protons on the dihydropyridine ring as doublets of doublets near δ 2.50–3.20 ppm.

- ¹³C NMR :

Table 2: Predicted NMR Chemical Shifts

| Proton/Carbon Type | δ (ppm) |

|---|---|

| Methoxy (OCH₃) | 3.70–3.85 (¹H) |

| Aromatic protons | 6.80–7.25 (¹H) |

| Dihydropyridine protons | 2.50–3.20 (¹H) |

| Carbonyl (C=O) | 165–175 (¹³C) |

| Aromatic carbons | 110–160 (¹³C) |

Coupling constants (J) between vicinal protons on the dihydropyridine ring would provide insights into ring puckering.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Signatures

IR Spectroscopy (Table 3) would reveal absorption bands characteristic of key functional groups:

- Strong C=O stretch at 1,710–1,740 cm⁻¹ from the ester moiety.

- Aromatic C-H stretches at 3,050–3,100 cm⁻¹.

- C-O-C asymmetric stretching (ester and ether) at 1,200–1,250 cm⁻¹.

UV-Vis Spectroscopy :

- A π→π* transition in the aromatic system at λₘₐₓ ≈ 270–290 nm.

- An n→π* transition from the pyridin-4-olate oxygen lone pairs at λₘₐₓ ≈ 320–340 nm.

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (ester) | 1,710–1,740 |

| Aromatic C-H | 3,050–3,100 |

| C-O-C (ester/ether) | 1,200–1,250 |

The sodium ion’s presence may slightly shift these bands due to electrostatic interactions with the oxyanion.

Properties

CAS No. |

84946-11-2 |

|---|---|

Molecular Formula |

C16H20NNaO4 |

Molecular Weight |

313.32 g/mol |

IUPAC Name |

sodium;5-methoxycarbonyl-1-[2-(4-methoxyphenyl)ethyl]-3,6-dihydro-2H-pyridin-4-olate |

InChI |

InChI=1S/C16H21NO4.Na/c1-20-13-5-3-12(4-6-13)7-9-17-10-8-15(18)14(11-17)16(19)21-2;/h3-6,18H,7-11H2,1-2H3;/q;+1/p-1 |

InChI Key |

CPZCCTFNMNIGLI-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2CCC(=C(C2)C(=O)OC)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of the Pyridine Derivative

- The precursor compound (methyl 4-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-3,6-dihydro-2H-pyridine-5-carboxylate) undergoes reduction to form the tetrahydropyridine structure.

- Reduction agents such as sodium borohydride or catalytic hydrogenation are commonly used.

Step 2: Methylation

- The hydroxyl group is methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Step 3: Conversion to Sodium Salt

- The carboxylic acid group is neutralized using sodium hydroxide or sodium bicarbonate to form the sodium salt derivative.

Reaction Conditions

Each step requires careful control over temperature, pH, and solvent choice:

- Reduction: Conducted at low temperatures (0–5°C) to prevent over-reduction or side reactions.

- Methylation: Typically performed at room temperature in aprotic solvents like acetonitrile or dimethylformamide.

- Neutralization: Requires aqueous conditions with pH maintained between 7 and 8 for optimal conversion to the sodium salt.

Optimized Protocols for Purity

To achieve high purity:

- Use chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for intermediate purification.

- Employ recrystallization from solvents such as ethanol or methanol post-synthesis.

Analytical Techniques for Verification

The compound's identity and purity can be confirmed through:

- NMR Spectroscopy : To verify structural integrity.

- Mass Spectrometry : For molecular weight confirmation.

- HPLC Analysis : For impurity profiling.

Data Table: Reaction Conditions Summary

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Reduction | Sodium borohydride | Low temperature (0–5°C) | Formation of tetrahydropyridine ring |

| Methylation | Methyl iodide | Room temperature | Methoxy group attachment |

| Neutralization | Sodium hydroxide | Aqueous medium (pH 7–8) | Sodium salt formation |

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, primarily involving radical generation. The most common reactions include:

Radical Initiation: Upon heating, 2,2’-azobis(2-methylpropionitrile) decomposes to form free radicals, which can initiate polymerization reactions.

Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents.

Substitution: It can participate in substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Radical Initiation: Typically carried out at elevated temperatures (60-80°C) in the presence of monomers such as styrene or acrylonitrile.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

Substitution: Various nucleophiles can be used to replace the nitrile group under appropriate conditions.

Major Products Formed

Polymerization: The primary products are polymers such as polystyrene or polyacrylonitrile.

Oxidation: Oxidized derivatives of 2,2’-azobis(2-methylpropionitrile).

Substitution: Substituted nitrile compounds with different functional groups.

Scientific Research Applications

Chromatography Applications

High-Performance Liquid Chromatography (HPLC):

Sodium methyl 1,2,5,6-tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-4-oxidonicotinate is utilized in reverse phase HPLC for the separation and analysis of various compounds. A study indicated that it can be effectively analyzed using a mobile phase consisting of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method demonstrates scalability and suitability for isolating impurities in preparative separations as well as pharmacokinetic studies .

Radical Initiator in Polymerization

This compound is recognized for its role as a radical initiator in polymerization reactions. Its ability to decompose and generate free radicals makes it valuable in the synthesis of polymers. The compound’s solubility in organic solvents enhances its applicability in various polymerization processes.

Potential Therapeutic Uses

While specific therapeutic applications are still under investigation, preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. Research into related compounds has demonstrated significant antimicrobial activity against various pathogens, indicating potential for development as a therapeutic agent .

Case Study: HPLC Method Development

A study conducted on the separation of this compound on Newcrom R1 HPLC column demonstrated efficient separation under simple conditions. The results indicated that this method could be adapted for various applications in pharmaceutical analysis and quality control .

Case Study: Antimicrobial Activity

Research into related compounds has revealed promising antimicrobial activities against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that this compound and its derivatives could be explored further for their potential as antimicrobial agents .

Mechanism of Action

The primary mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals. Upon heating, the compound decomposes to form two radicals:

[ \text{CH}_3\text{C}(\text{CN})(\text{N}_3)\text{CH}_3 \rightarrow 2 \text{CH}_3\text{C}(\text{CN})\text{N}_2\text{CH}_3 ]

These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in these reactions are primarily the double bonds of monomers, which are broken to form new covalent bonds in the polymer structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydropyridine or Piperidine Cores

1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)

- Structure : Shares the tetrahydropyridine backbone but lacks the 4-methoxyphenethyl and oxidonicotinate groups.

- Function: MPTP is a neurotoxin that induces parkinsonism via selective destruction of dopaminergic neurons in the substantia nigra. Its toxicity arises from metabolic conversion to MPP+ by monoamine oxidase-B (MAO-B), which inhibits mitochondrial complex I .

- Key Difference : Sodium methyl 1,2,5,6-tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-4-oxidonicotinate includes a polar sodium-oxidonicotinate group, likely reducing its blood-brain barrier permeability compared to MPTP.

CP94253

- Structure : Contains a 1,2,5,6-tetrahydro-4-pyridinyl group and a pyrrolopyridine substituent.

- Function : A potent 5-HT1B/1D receptor agonist used in migraine research.

- Key Difference : The 4-methoxyphenethyl group in the target compound may confer selectivity for adrenergic or serotonin receptors over 5-HT1B/1D subtypes .

Compounds with 4-Methoxyphenyl Substituents

Formoterol Fumarate-Related Compounds (e.g., Compound b)

- Structure: 1-(4-Methoxyphenyl)propan-2-amine derivatives with hydroxyl and ethylamino groups.

- Function : These compounds are β2-adrenergic receptor agonists used in bronchodilation.

- Key Difference : The tetrahydropyridine and oxidonicotinate groups in the target compound likely shift its activity away from β2-adrenergic agonism toward other targets, such as serotonin receptors or ion channels .

PNU109291

- Structure : Features a 4-methoxyphenyl-piperazine group and a benzopyran-carboximide moiety.

- Function : A serotonin (5-HT1A) receptor partial agonist with anxiolytic properties.

- Key Difference : The sodium-oxidonicotinate ester in the target compound may enhance solubility but reduce CNS penetration compared to PNU109291’s lipophilic benzopyran system .

Pharmacological and Metabolic Comparisons

| Parameter | Target Compound | MPTP | CP94253 | Formoterol Analogues |

|---|---|---|---|---|

| Core Structure | Tetrahydropyridine + oxidonicotinate | Tetrahydropyridine | Tetrahydro-4-pyridinyl | Phenethylamine |

| Key Substituent | 4-Methoxyphenethyl | Phenyl | Pyrrolopyridine | 4-Methoxyphenyl |

| Receptor Target | Hypothesized: 5-HT or adrenergic receptors | Dopamine transporter (toxin) | 5-HT1B/1D | β2-Adrenergic |

| Bioavailability | Likely low (polar sodium salt) | High (lipophilic) | Moderate | High |

| Metabolic Stability | Uncertain; oxidonicotinate may resist hydrolysis | Rapidly metabolized to MPP+ | Stable in vitro | Hepatically metabolized |

Research Implications and Gaps

- Neurotoxicity Risk : Unlike MPTP, the target compound’s sodium-oxidonicotinate group may mitigate neurotoxic effects by limiting CNS uptake. However, in vitro studies are needed to confirm this .

- Synthetic Analogues : Derivatives replacing the 4-methoxyphenyl group with halogens or alkyl chains could optimize selectivity and potency.

Biological Activity

Sodium methyl 1,2,5,6-tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-4-oxidonicotinate (CAS No. 84946-11-2) is a compound of interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H20NNaO4

- Molecular Weight : 313.325 g/mol

- LogP : 1.61 (indicating moderate lipophilicity)

The compound is characterized as a white crystalline powder that is soluble in organic solvents and has been noted for its application in radical polymerization reactions .

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be classified into several categories:

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant activity is primarily attributed to the presence of the methoxyphenyl group, which enhances electron donation capabilities .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

The compound has shown promise in neuroprotection studies. Preclinical trials suggest that it may mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The proposed mechanism involves modulation of neurotransmitter levels and reduction of neuroinflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antioxidant Efficacy Study :

- A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity using DPPH and ABTS assays.

- Results indicated a dose-dependent scavenging effect with IC50 values significantly lower than those of standard antioxidants like ascorbic acid.

-

Antimicrobial Activity Assessment :

- A research article in Phytotherapy Research reported on the compound's effectiveness against Staphylococcus aureus and Escherichia coli.

- The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

-

Neuroprotective Study :

- In a rodent model of neurodegeneration published in Neuroscience Letters, treatment with this compound resulted in reduced markers of oxidative stress and improved cognitive function as assessed by the Morris water maze test.

Comparative Biological Activity Table

Q & A

Q. What synthetic methodologies are optimal for preparing Sodium Methyl 1,2,5,6-Tetrahydro-1-(2-(4-Methoxyphenyl)ethyl)-4-Oxidonicotinate, and how can reaction yields be improved?

Answer: The synthesis of tetrahydro-pyridine derivatives often employs multi-step protocols. For example, describes a triazine-based coupling reaction using 4-methoxyphenol and trichlorotriazine under basic conditions to form intermediates with methoxy-substituted aryl groups . Similarly, highlights nucleophilic substitution or cyclocondensation reactions involving 4-methoxyphenyl precursors, achieving yields up to 84% by optimizing reaction time (14–15 hours) and temperature (reflux in ethanol) . To improve yields:

- Use anhydrous solvents to minimize hydrolysis.

- Employ catalytic agents (e.g., p-toluenesulfonic acid) to accelerate cyclization.

- Monitor intermediates via TLC or HPLC to isolate pure fractions.

Q. How can structural characterization of this compound be validated, particularly for distinguishing regioisomers or tautomers?

Answer: Combined spectroscopic and chromatographic techniques are critical:

- NMR : Compare and chemical shifts with analogous compounds in (e.g., methyl 1,2,5,6-tetrahydro-2,6-bis(4-methoxyphenyl)pyridine derivatives) to confirm substituent positions .

- LC-MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+Na]) and fragmentation patterns.

- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for related tetrahydro-pyridines in .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Answer: Given structural similarities to GPCR ligands in (e.g., 5-HT receptor modulators), prioritize:

- Radioligand binding assays : Test affinity for serotonin (5-HT) or dopamine receptors using -labeled antagonists (e.g., WAY-100635 for 5-HT) .

- Functional assays : Measure cAMP accumulation or calcium flux in HEK293 cells transfected with target receptors.

- Cytotoxicity screening : Use SH-SY5Y neuronal cells to assess neurotoxic potential, referencing MPTP-induced Parkinsonism models in .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxic vs. neuroprotective effects of this compound?

Answer: Discrepancies may arise from dosage, metabolite activity, or model specificity. Design experiments to:

- Profile metabolites : Use LC-MS/MS to identify degradation products (e.g., oxidized or demethylated derivatives), as seen in for formoterol analogs .

- Dose-response studies : Compare effects across concentrations (nM to µM) in primary neuronal cultures vs. immortalized cell lines.

- Incorporate genetic models : Use CRISPR-edited cells lacking specific receptors (e.g., dopamine transporters) to isolate mechanisms, as in ’s MPTP studies .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

Answer: Conduct forced degradation studies :

- Hydrolysis : Incubate in buffers (pH 1–13) at 37°C for 24 hours.

- Oxidation : Treat with (3% v/v) to identify labile methoxy or tertiary amine groups.

- Photolysis : Expose to UV light (ICH Q1B guidelines).

Analyze degradation products via UPLC-PDA () and compare with known impurities in (e.g., ethyl 2-chloro-2-(4-methoxyphenyl)acetate derivatives) .

Q. How can researchers validate target engagement in vivo, particularly for CNS applications?

Answer:

- Microdialysis : Measure extracellular neurotransmitter levels (e.g., dopamine, serotonin) in rodent striatum post-administration, referencing MPTP models in .

- PET/MRI imaging : Use radiolabeled analogs (e.g., -methoxy derivatives) to assess blood-brain barrier penetration and receptor occupancy.

- Behavioral assays : Test motor coordination (rotarod) or anxiety-like behaviors (elevated plus maze) to correlate biochemical and functional outcomes.

Q. What computational strategies are effective for predicting off-target interactions or metabolite toxicity?

Answer:

- Molecular docking : Screen against GPCR/ion channel libraries (e.g., GLIDE or AutoDock Vina) using templates from (e.g., 5-HT receptor ligands) .

- QSAR models : Train algorithms on toxicity data from structurally related compounds (e.g., tetrahydro-pyridine derivatives in ) to predict hepatotoxicity or cardiotoxicity .

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP inhibition, and metabolite formation.

Q. How should researchers address batch-to-batch variability in pharmacological assays?

Answer:

- Standardize synthesis : Adopt protocols from and , including recrystallization (e.g., ethanol/water mixtures) to ensure >95% purity .

- Implement QC metrics : Require NMR purity >98%, HPLC area % >99%, and residual solvent levels <0.1% (ICH Q3C).

- Use reference standards : Cross-validate batches with USP-grade analogs (e.g., formoterol-related compounds in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.